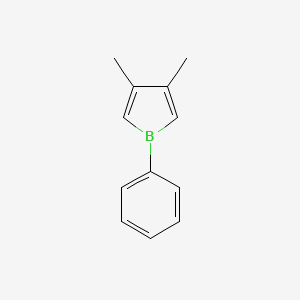
1-Octanol, 2-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octanol, 2-iodo- is an organic compound with the molecular formula C8H17IO. It is a derivative of 1-octanol, where an iodine atom is attached to the second carbon of the octanol chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Octanol, 2-iodo- can be synthesized through several methods. One common approach involves the iodination of 1-octanol. This process typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl), under controlled conditions. The reaction proceeds via the formation of an intermediate, which then undergoes substitution to yield 1-Octanol, 2-iodo-.
Industrial Production Methods: In an industrial setting, the production of 1-Octanol, 2-iodo- may involve large-scale iodination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Octanol, 2-iodo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form 1-octanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 1-octanol.
Substitution: Formation of various substituted octanol derivatives
Aplicaciones Científicas De Investigación
1-Octanol, 2-iodo- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in modulating enzyme activity and cellular processes.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals, fragrances, and other industrial products
Mecanismo De Acción
The mechanism of action of 1-Octanol, 2-iodo- involves its interaction with molecular targets and pathways within biological systems. The iodine atom can participate in various biochemical reactions, influencing enzyme activity and cellular signaling pathways. The hydroxyl group allows for hydrogen bonding and interactions with other molecules, further contributing to its biological effects .
Comparación Con Compuestos Similares
1-Octanol: A primary alcohol with a similar structure but without the iodine atom.
2-Iodoethanol: A shorter-chain analogue with an iodine atom on the second carbon.
2-Iodopropanol: Another analogue with a three-carbon chain and an iodine atom on the second carbon.
Uniqueness: 1-Octanol, 2-iodo- is unique due to the presence of both a hydroxyl group and an iodine atom on the same moleculeThe iodine atom enhances its reactivity in substitution reactions, while the hydroxyl group allows for interactions with biological molecules .
Propiedades
Número CAS |
119297-96-0 |
|---|---|
Fórmula molecular |
C8H17IO |
Peso molecular |
256.12 g/mol |
Nombre IUPAC |
2-iodooctan-1-ol |
InChI |
InChI=1S/C8H17IO/c1-2-3-4-5-6-8(9)7-10/h8,10H,2-7H2,1H3 |
Clave InChI |
LTCOJLUSXJQWIG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
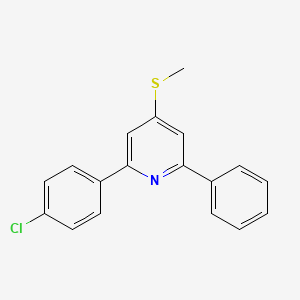
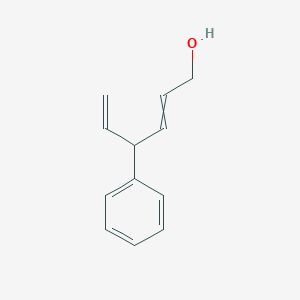

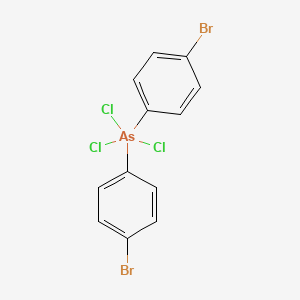
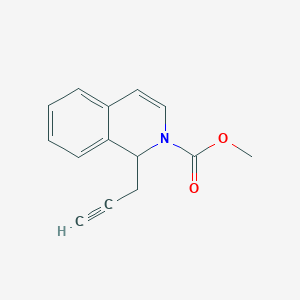
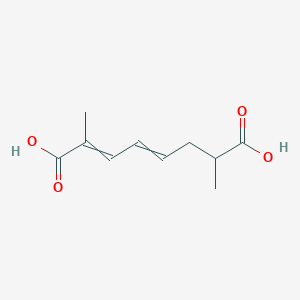
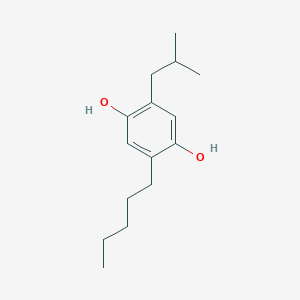
![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-iodo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(S*)]-(9CI)](/img/structure/B14304769.png)
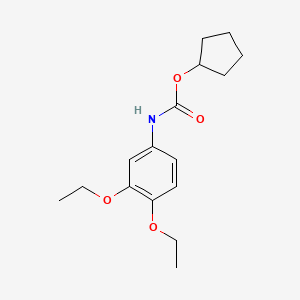
![N-[2-(Phenylselanyl)cyclohexyl]benzamide](/img/structure/B14304783.png)

